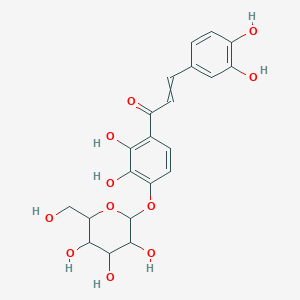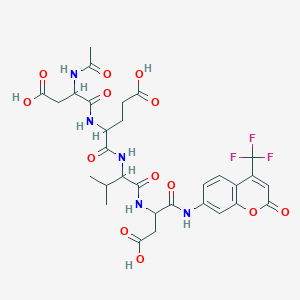
Okanin-4'-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Okanin-4’-O-glucoside, also known as marein, is a chalconoid compound found in the plant Bidens pilosa (commonly known as blackjack or Spanish needles). This compound is a glucoside derivative of okanin, a type of flavonoid. It is known for its various pharmacological properties and is of significant interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Okanin-4’-O-glucoside typically involves the glycosylation of okanin. One common method is the use of enzymatic glycosylation, where okanin is reacted with glucose in the presence of glycosyltransferase enzymes. This reaction is usually carried out under mild conditions, such as room temperature and neutral pH, to ensure the stability of the compound .
Industrial Production Methods
Industrial production of Okanin-4’-O-glucoside can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Okanin-4’-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The hydroxyl groups in Okanin-4’-O-glucoside can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chalcones. These products have distinct chemical and biological properties, making them valuable for further research .
Aplicaciones Científicas De Investigación
Okanin-4’-O-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Okanin-4’-O-glucoside has shown potential in the treatment of various diseases due to its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the development of natural dyes and as a bioactive ingredient in cosmetic products.
Mecanismo De Acción
The mechanism of action of Okanin-4’-O-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are involved in the inflammatory response. By inhibiting these pathways, Okanin-4’-O-glucoside can reduce inflammation and oxidative stress .
Comparación Con Compuestos Similares
Okanin-4’-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:
Okanin: The aglycone form of Okanin-4’-O-glucoside, which lacks the glucose moiety.
Taxifolin-7-O-glucoside: Another flavonoid glucoside with similar antioxidant properties.
Quercetagetin-7-O-glucoside: A flavonoid glucoside with anti-inflammatory and antimicrobial activities.
These compounds share similar structural features but differ in their glycosylation patterns and biological activities, highlighting the uniqueness of Okanin-4’-O-glucoside .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEYXJDOVMEJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)




